molecular formula C19H19N5O4S B1684146 N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide CAS No. 604769-01-9

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Cat. No. B1684146
M. Wt: 413.5 g/mol
InChI Key: MUTBJZVSRNUIHA-UHFFFAOYSA-N
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Description

“N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide” is a chemical compound with the molecular formula C19H19N5O4S and a molecular weight of 413.45 . It is an organic aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 2-position . It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 413.46 . The compound should be stored at room temperature for optimal stability .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide have been synthesized for various applications, including as potential anti-inflammatory and analgesic agents. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which possess anti-inflammatory and analgesic properties, demonstrates the chemical versatility and potential pharmacological applications of these compounds. The synthesis involves reactions that yield products with significant inhibitory activity on COX-2 selectivity, showcasing their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interactions

Research on molecular interactions, especially involving the CB1 cannabinoid receptor, underscores the significance of studying the conformational and energetic stabilities of compounds with naphthalene and pyrimidine components. This research aids in understanding how modifications in the structure can impact binding and efficacy, which is crucial for designing ligands with desired biological activities (Shim et al., 2002).

Supramolecular Assemblies

The study of supramolecular assemblies involving naphthoic acid derivatives highlights the importance of hydrogen bonds and aromatic stacking interactions in the formation of complex structures. These interactions are fundamental in the design and synthesis of new materials with potential applications in drug delivery and molecular recognition (Pang et al., 2015).

Antimicrobial Activities

Compounds with naphthalene and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. This research is crucial for developing new antibiotics and understanding the structure-activity relationship, which can lead to the discovery of novel antimicrobial agents with enhanced efficacy (El-Agrody et al., 2000).

Photophysical Properties

The study of photophysical properties and solvatochromic analysis of naphthalene derivatives provides insights into their potential applications in bio-imaging and as intermediates for fluorescent bioactive compounds. These findings are essential for the development of new diagnostic tools and for enhancing the understanding of molecular interactions within biological systems (Nicolescu et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338) .

properties

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209218
Record name R-306465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

CAS RN

604769-01-9
Record name R-306465
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-306465
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-306465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-306465
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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